molecular formula C4H12Sn B1198279 Tetramethyltin CAS No. 594-27-4

Tetramethyltin

Cat. No. B1198279
CAS RN: 594-27-4
M. Wt: 178.85 g/mol
InChI Key: VXKWYPOMXBVZSJ-UHFFFAOYSA-N
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Description

Tetramethyltin (TMT) is an organotin compound that is commonly used in organic synthesis and laboratory experiments. It is a colorless, volatile liquid with a strong, unpleasant odor. It has a boiling point of 72°C and a melting point of -35°C. TMT is used in a variety of applications, including as a catalyst, reagent, and intermediate in organic synthesis. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

  • NMR Spectroscopy in Gas and Liquid Phases : Tetramethyltin has been studied through high-resolution NMR spectroscopy in both liquid and gaseous states. This research helps in understanding the absolute nuclear magnetic shieldings in an isolated this compound molecule, which is valuable for verifying quantum chemical calculations of proton, carbon, and tin nuclear magnetic shieldings in the molecule (Makulski, 2012).

  • Molecular Structure Analysis via Electron Diffraction : The molecular structure of this compound has been determined through gas-phase electron diffraction, revealing key structural parameters like Sn-C and C-H bond lengths. This information is crucial for understanding the compound's molecular geometry and properties (Nagashima, Fujii & Kimura, 1973).

  • Metallic Organotin Films : this compound has been used as a starting compound for forming semiconductive and conductive films with metallic appearance via glow discharge. These films, containing carbon, tin, and hydrogen, show significant semiconductor properties (Kny, Levenson, James & Auerbach, 1981).

  • Enhancement of Catalytic Activity : The activity of MoO₃/Al₂O₃ catalytic systems can be significantly enhanced by the addition of this compound. This shows its potential in increasing the efficiency of certain catalytic processes (Handzlik & Ogonowski, 2002).

  • Pulsed Plasma Polymerization : The pulsed plasma polymerization of this compound monomer has been studied, showing that varying the radio frequency duty cycle can control the relative tin content in plasma-deposited films. This research indicates potential applications in nanoscale film chemistry (Chen, Rajeshwar, Timmons, Chen & Chyan, 1996).

  • Photodissociation Studies : Research on the photodissociation of this compound in a molecular beam at 193 nm provides insights into its translational energy distribution, contributing to our understanding of its photophysical properties (Kawasaki, Sato, Shinohara & Nishi, 1987).

  • Synchrotron Radiation Assisted Metalorganic Layer Epitaxy : this compound has been used in the epitaxial atomic layer growth of diamond-structured α-Sn films, utilizing synchrotron radiation. This application demonstrates its potential in advanced material synthesis techniques (Höchst & Engelhardt, 1990).

  • Surface Organometallic Chemistry : this compound rapidly reacts with hydroxy groups in the supercages of HY zeolite, leading to the formation of well-defined –Sn(CH₃)₃ fragments. This reaction shows its applicability in surface organometallic chemistry (WangXuxu, ZhaoHuixia, Lefebvre & Basset, 2000).

Future Directions

: Wikipedia: Tetramethyltin : Merck: this compound : Sigma-Aldrich: this compound

Biochemical Analysis

Biochemical Properties

Tetramethyltin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of methyltin compounds, which are used as precursors for stabilizers in polyvinyl chloride (PVC) production . This compound interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to specific substrates. These interactions are crucial for the formation of methyltin chlorides, which are further used in various industrial applications .

Cellular Effects

This compound has been shown to produce neurotoxic and immunotoxic effects in various cell types . It can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins, which contribute to neuronal cell degeneration . Additionally, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism, leading to adverse effects on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell signaling, metabolism, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to be volatile and can degrade over time, leading to changes in its concentration and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxic and immunotoxic effects, affecting cellular function and overall health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild neurotoxic and immunotoxic effects . At high doses, it can lead to severe toxicity, including neuronal cell death, immune system dysfunction, and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of methyltin compounds . It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to specific substrates . These interactions are crucial for the formation of methyltin chlorides, which are further used in various industrial applications . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can bind to hemoglobin in the bloodstream, allowing it to be distributed to various organs, including the kidney, liver, lung, and bone . The localization and accumulation of this compound within these tissues can lead to its toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .

properties

IUPAC Name

tetramethylstannane
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InChI

InChI=1S/4CH3.Sn/h4*1H3;
Source PubChem
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InChI Key

VXKWYPOMXBVZSJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Sn](C)(C)C
Source PubChem
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Molecular Formula

C4H12Sn
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Related CAS

51137-34-9
Record name Stannane, tetramethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4052261
Record name Tetramethyltin
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Molecular Weight

178.85 g/mol
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Physical Description

Clear colorless liquid; [Gelest MSDS]
Record name Tetramethyltin
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Vapor Pressure

110.0 [mmHg]
Record name Tetramethyltin
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CAS RN

594-27-4
Record name Tetramethyltin
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Record name Stannane, tetramethyl-
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Record name Tetramethyltin
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Record name TETRAMETHYLTIN
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Q & A

Q1: What is the molecular formula and weight of tetramethyltin?

A: The molecular formula of this compound is Sn(CH3)4. Its molecular weight is 178.83 g/mol. []

Q2: What spectroscopic techniques are commonly used to study this compound?

A: Various spectroscopic techniques are employed to study this compound, including: * Fourier-transform infrared spectroscopy (FT-IR): Used to identify functional groups and study reaction kinetics. [, , , , ] * Raman spectroscopy: Provides complementary information to IR, particularly useful for studying Sn-containing bonds. [, , ] * UV spectrophotometry: Utilized to investigate charge-transfer complexes and reaction kinetics. [, , ] * Nuclear magnetic resonance (NMR): Provides structural information, particularly useful for studying redistribution reactions. [] * Inductively coupled plasma emission spectrometry (ICP): Used for elemental analysis, specifically to determine tin content. []

Q3: What does the electron diffraction study reveal about the structure of this compound?

A: Electron diffraction studies in the gas phase indicate that this compound has a tetrahedral structure with freely rotating methyl groups. The Sn-C bond length is determined to be 2.1436 ± 0.0030 Å. []

Q4: How does this compound behave under oxidative thermolysis?

A: Oxidative thermolysis of this compound, studied using FT-IR, primarily produces methane and carbon dioxide. The reaction follows zero-order kinetics and is proposed to be surface-mediated. []

Q5: Can this compound be used for thin film deposition?

A: Yes, this compound serves as a precursor for depositing tin oxide thin films via techniques like chemical vapor deposition (CVD) and metalorganic chemical vapor deposition (MOCVD). [, , , , ]

Q6: What challenges are associated with using this compound in CVD processes?

A: this compound's sensitivity to oxygen and moisture can lead to uncontrolled contamination during CVD. Researchers have identified and addressed sources of oxygen, boron, phosphorus, and carbon contamination to improve film quality. []

Q7: Can this compound be used to modify polymer surfaces?

A: Yes, plasma-enhanced polymerization of this compound can modify polypropylene surfaces. The resulting tin-containing polymer layers exhibit enhanced UV transparency due to the oxidation of Sn-Sn and Sn-C bonds upon air exposure. []

Q8: Does this compound exhibit catalytic activity in any reactions?

A: this compound is used as a co-catalyst with tungsten hexachloride in olefin metathesis reactions, including the metathesis of unsaturated fatty acid esters. [, ]

Q9: How does this compound act as a promoter in metathesis catalysts?

A: In rhenium/alumina metathesis catalysts, this compound acts as a promoter by interacting with rhenium. This interaction is evidenced by a Re-Sn vibration observed in Raman spectra. []

Q10: How is this compound detected in environmental samples?

A: Gas chromatography coupled with various detectors is commonly used for the detection and speciation of this compound in environmental samples: * Flame photometric detector (FPD): Offers tin-selective detection. [] * Inductively coupled plasma mass spectrometry (ICP-MS): Provides high sensitivity and the ability to determine isotopic ratios. [] * Mass spectrometry (MS): Used for identification and quantification after separation with gas chromatography. [, ]

Q11: Can this compound be produced through biomethylation?

A: Yes, microbial methylation of inorganic tin(IV) by certain bacteria, such as Pseudomonas species found in the Chesapeake Bay, can produce this compound and other methyltin compounds. []

Q12: What is the environmental fate of trimethyltin in sediments?

A: Estuarine sediments can convert trimethyltin hydroxide to the more volatile this compound through both abiotic and biologically mediated pathways. []

Q13: What are the known toxicological effects of this compound?

A: this compound is highly toxic. In mammals, it is rapidly dealkylated to trimethyltin, which primarily affects the central nervous system. Exposure can lead to seizures, hyperactivity, aggression, and even death. []

Q14: How is this compound typically extracted from environmental samples for analysis?

A: Purge and trap (P/T) sampling, often combined with derivatization using sodium borohydride, is a common method for extracting and preconcentrating this compound and other organotin compounds from water samples before GC analysis. []

Q15: What is the principle behind headspace solid-phase microextraction (HS-SPME) for analyzing this compound?

A: HS-SPME facilitates the simultaneous derivatization and extraction of inorganic tin and this compound. Inorganic tin is ethylated to tetraethyltin using sodium tetraethylborate (NaBEt4). Both tetraethyltin and any existing this compound in the sample are then absorbed onto a PDMS-coated fiber in the headspace before analysis by GC-MS. This method is suitable for various matrices, including environmental and biological samples. []

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